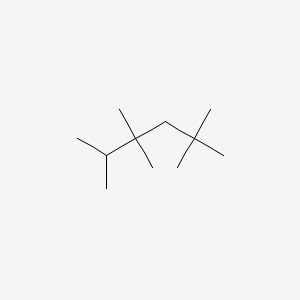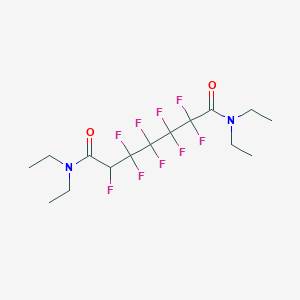
N~1~,N~1~,N~7~,N~7~-Tetraethyl-2,2,3,3,4,4,5,5,6-nonafluoroheptanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~,N~7~,N~7~-Tetraethyl-2,2,3,3,4,4,5,5,6-nonafluoroheptanediamide is a synthetic organic compound characterized by its unique structure, which includes multiple fluorine atoms and ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~7~,N~7~-Tetraethyl-2,2,3,3,4,4,5,5,6-nonafluoroheptanediamide typically involves the reaction of a heptanediamide precursor with ethylating agents and fluorinating reagents. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the selective introduction of ethyl and fluorine groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~,N~7~,N~7~-Tetraethyl-2,2,3,3,4,4,5,5,6-nonafluoroheptanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of fluorine atoms, resulting in partially or fully defluorinated products.
Substitution: The ethyl and fluorine groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce partially defluorinated amides.
Scientific Research Applications
N~1~,N~1~,N~7~,N~7~-Tetraethyl-2,2,3,3,4,4,5,5,6-nonafluoroheptanediamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying fluorine’s effects on biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which N1,N~1~,N~7~,N~7~-Tetraethyl-2,2,3,3,4,4,5,5,6-nonafluoroheptanediamide exerts its effects involves interactions with molecular targets, such as enzymes and receptors. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- N~1~,N~1~,N~7~,N~7~-Tetraethyl-2,2,3,3,4,4,5,5,6-hexafluoroheptanediamide
- N~1~,N~1~,N~7~,N~7~-Tetraethyl-2,2,3,3,4,4,5,5,6-pentafluoroheptanediamide
Uniqueness
N~1~,N~1~,N~7~,N~7~-Tetraethyl-2,2,3,3,4,4,5,5,6-nonafluoroheptanediamide is unique due to its high degree of fluorination, which imparts distinct chemical and physical properties. Compared to similar compounds with fewer fluorine atoms, it exhibits higher thermal stability, increased resistance to chemical degradation, and unique interactions with biological targets.
Properties
CAS No. |
60934-65-8 |
|---|---|
Molecular Formula |
C15H21F9N2O2 |
Molecular Weight |
432.32 g/mol |
IUPAC Name |
N,N,N',N'-tetraethyl-2,2,3,3,4,4,5,5,6-nonafluoroheptanediamide |
InChI |
InChI=1S/C15H21F9N2O2/c1-5-25(6-2)10(27)9(16)12(17,18)14(21,22)15(23,24)13(19,20)11(28)26(7-3)8-4/h9H,5-8H2,1-4H3 |
InChI Key |
IMYRIDTYGNJLRR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C(C(C(C(C(C(=O)N(CC)CC)(F)F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


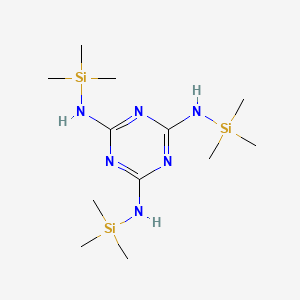

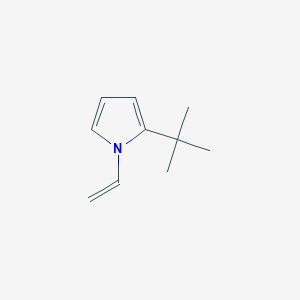
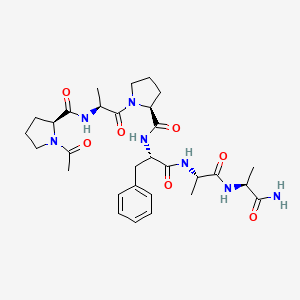
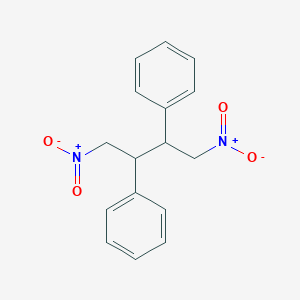
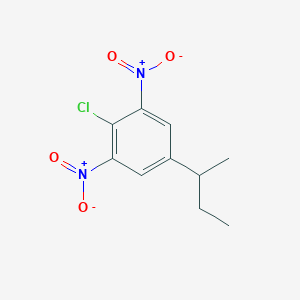

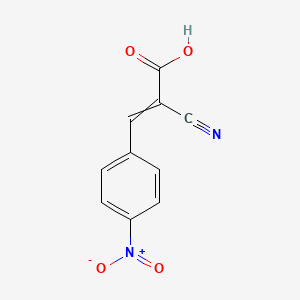
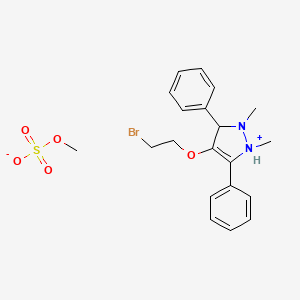
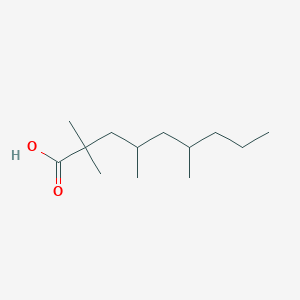
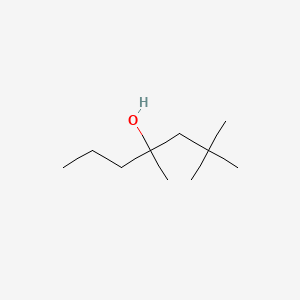
![2-[(Benzenesulfonyl)methyl]-1-phenylprop-2-en-1-one](/img/structure/B14619883.png)
![Acetamide, N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-](/img/structure/B14619888.png)
